N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide
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Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PDP is a small molecule inhibitor that targets the enzyme pyruvate dehydrogenase kinase (PDK), which plays a crucial role in regulating the metabolism of glucose in cells.
Scientific Research Applications
Selective Oxidizing Agents
Research has identified compounds such as N-Hydroxy-o-benzenedisulfonimide as useful selective oxidizing agents, contrary to previous beliefs. These agents facilitate oxidation reactions across various substrates, including aldehydes, alcohols, and sulfides, indicating potential utility in synthetic chemistry and materials science for precise oxidation processes (Barbero et al., 1996).
Protein Modification
The use of reagents like N-Ethyl-5-phenylisoxazolium-3′-sulfonate demonstrates the ability to target nucleophilic side chains of proteins. This specificity suggests applications in protein engineering and drug development, especially for the selective modification of proteins (Llamas et al., 1986).
Drug Metabolism Studies
The biotransformation of drugs is a critical aspect of pharmaceutical development. Studies involving compounds like LY451395, a biaryl-bis-sulfonamide, have utilized microbial systems to mimic mammalian metabolism, providing a pathway to understanding drug metabolites and supporting drug development processes (Zmijewski et al., 2006).
Heterocyclic Compound Synthesis
The synthesis and functionalization of heterocyclic compounds are foundational in medicinal chemistry. Research into the synthesis of thienopyridines and other fused derivatives from compounds like 3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide showcases methodologies that could be applied to the development of new pharmaceuticals and materials (Harb et al., 2006).
Phospholipase A2 Inhibition
The development of inhibitors for enzymes like phospholipase A2 is crucial for addressing various inflammatory conditions. Studies on compounds structurally related to sulfonamides have led to the identification of potent inhibitors, highlighting potential therapeutic applications in treating diseases associated with inflammation (Oinuma et al., 1991).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c20-14(13-19-10-5-4-8-17(19)22)12-18-16(21)9-11-25(23,24)15-6-2-1-3-7-15/h1-8,10,14,20H,9,11-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTHNKKQHGBERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(CN2C=CC=CC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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